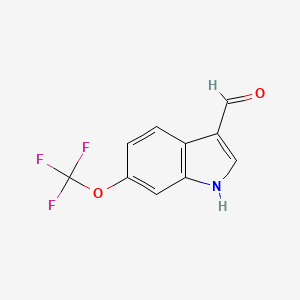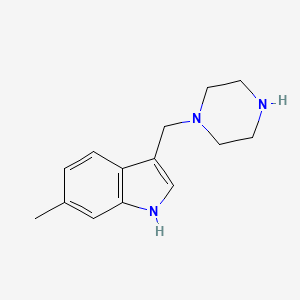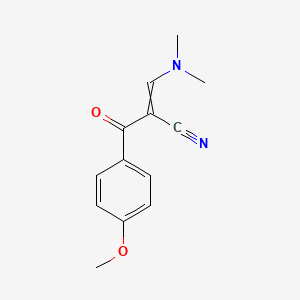
2-Octyloxy-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyloxy-benzaldehyde is an organic compound characterized by the presence of an octyloxy group attached to a benzaldehyde moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyloxy-benzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with octyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds under reflux conditions, and the product is purified through standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Octyloxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The octyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: 2-Octyloxybenzoic acid.
Reduction: 2-Octyloxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Octyloxy-benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Octyloxy-benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases . This interaction can modulate the activity of enzymes and other proteins, thereby affecting various cellular pathways. Additionally, the octyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
2-Hydroxy-3-octyloxybenzaldehyde: Similar structure but with an additional hydroxyl group.
2-Chlorobenzaldehyde: Contains a chlorine atom instead of the octyloxy group.
2-Methoxybenzaldehyde: Features a methoxy group instead of the octyloxy group.
Uniqueness: 2-Octyloxy-benzaldehyde is unique due to the presence of the long octyloxy chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and membrane permeability .
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-octoxybenzaldehyde |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11,13H,2-6,9,12H2,1H3 |
Clave InChI |
GAVKXERDESNQDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)

![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)






